molecular formula C20H24N2O3S B12482097 1-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-3-phenylpropan-1-one

1-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-3-phenylpropan-1-one

Cat. No.: B12482097
M. Wt: 372.5 g/mol
InChI Key: CWXTWAOABBOTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then reacted with 3-phenylpropan-1-one under specific conditions to yield the final product .

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to secondary amines .

Scientific Research Applications

1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-PHENYLPROPAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C20H24N2O3S/c1-17-7-10-19(11-8-17)26(24,25)22-15-13-21(14-16-22)20(23)12-9-18-5-3-2-4-6-18/h2-8,10-11H,9,12-16H2,1H3

InChI Key

CWXTWAOABBOTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.